molecular formula C23H24FN3O3S2 B2485452 N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide CAS No. 923367-58-2

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide

Cat. No. B2485452
CAS RN: 923367-58-2
M. Wt: 473.58
InChI Key: KHXZIZBUHZXNIS-UHFFFAOYSA-N
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Description

The compound is a part of a broader class of chemicals known for their potential in drug discovery and development. These compounds often exhibit unique physical and chemical properties, making them subjects of interest in molecular interaction studies, including their binding affinities and interactions with biological receptors.

Synthesis Analysis

Synthesis of similar complex molecules often involves multi-step reactions, including the formation of key intermediates like piperazine derivatives and sulfonamide groups. These processes require precise conditions for nucleophilic substitution reactions and condensation steps to construct the desired molecular framework with high specificity and yield (Shimoda et al., 2015).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using techniques like X-ray diffraction studies, which provide detailed insights into the crystal and molecular architecture, including bond lengths, angles, and conformational states. This information is crucial for understanding the compound's interaction mechanisms at the molecular level (Naveen et al., 2015).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including nucleophilic substitution and cyclization, to form heterocyclic structures. The chemical reactivity is significantly influenced by the functional groups, such as the sulfonamide and piperazine rings, which are pivotal for the compound's biological activity and selectivity (Katoch-Rouse & Horti, 2003).

Physical Properties Analysis

Physical properties, including solubility, melting point, and crystalline structure, are determined through spectroscopic and thermal analysis methods. These properties are essential for the compound's formulation and application in biological systems (Shim et al., 2002).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards other chemical entities, are crucial for the compound's pharmacological profile. Studies involving comparative molecular field analysis (CoMFA) help in understanding these properties by modeling the compound's interaction with biological targets (Shim et al., 2002).

Mechanism of Action

    Target of action

    Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .

    Mode of action

    The mode of action of thiazoles can also vary depending on the specific targets and the substituents on the thiazole ring . For example, some thiazoles have been found to have antioxidant activity by scavenging hydrogen peroxide .

    Biochemical pathways

    The biochemical pathways affected by thiazoles can be diverse, depending on the specific targets and biological activities of the compound .

    Pharmacokinetics

    The ADME properties of thiazoles can be influenced by the substituents on the thiazole ring . .

    Result of action

    The molecular and cellular effects of thiazoles can vary depending on their specific targets and biological activities .

    Action environment

    Environmental factors can influence the action, efficacy, and stability of thiazoles . .

properties

IUPAC Name

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O3S2/c1-15-3-8-20(16(2)13-15)21-14-31-23(25-21)26-22(28)17-9-11-27(12-10-17)32(29,30)19-6-4-18(24)5-7-19/h3-8,13-14,17H,9-12H2,1-2H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXZIZBUHZXNIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide

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